3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-ylmethyl moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Boc group. The pyridin-3-ylmethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid backbone, which can be achieved through various methods such as ester hydrolysis or oxidation of an alcohol precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the pyridin-3-ylmethyl group or the propanoic acid moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active amine group, which can then interact with biological targets. The pyridin-3-ylmethyl group may enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: Similar in structure but with different substituents, leading to different reactivity and applications.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with a tert-butyl group, used as a UV absorber.
3-(Trifluoromethyl)benzylamine: Features a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid is unique due to its combination of a Boc-protected amine, a pyridin-3-ylmethyl group, and a propanoic acid backbone. This unique structure allows for diverse chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-3-ylmethyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(8-6-12(17)18)10-11-5-4-7-15-9-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBURXQKKHZJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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